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Abstract
Eclitasertib (also known as SAR443122 and DNL-758) is an orally bioavailable, potent, and

selective small-molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1

(RIPK1). RIPK1 is a critical signaling node that regulates cellular pathways of inflammation and

programmed cell death, including necroptosis and apoptosis.[1] By selectively targeting the

kinase activity of RIPK1, eclitasertib presents a promising therapeutic strategy for a range of

inflammatory and autoimmune diseases. This technical guide provides a comprehensive

overview of eclitasertib, including its mechanism of action, chemical properties, preclinical and

clinical data, and detailed experimental protocols relevant to its evaluation.

Introduction to RIPK1 and its Role in Disease
Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) is a multifaceted protein that

plays a pivotal role in cellular responses to various stimuli, including tumor necrosis factor

(TNF), Toll-like receptor (TLR) ligands, and viral pathogens.[2] RIPK1 functions as both a

scaffold protein and a kinase, orchestrating a complex network of signaling pathways that

determine cell fate—leading to either cell survival and inflammation or programmed cell death.

[3]

The kinase activity of RIPK1 is a key driver of necroptosis, a form of regulated necrosis that

contributes to tissue damage and inflammation in numerous pathological conditions.
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Additionally, RIPK1 kinase activity is implicated in apoptosis. Dysregulation of RIPK1-mediated

signaling has been linked to the pathogenesis of several inflammatory diseases, including

ulcerative colitis, rheumatoid arthritis, psoriasis, and neuroinflammatory disorders.[3] Therefore,

the selective inhibition of RIPK1 kinase activity with small molecules like eclitasertib offers a

targeted therapeutic approach to mitigate inflammation and prevent cell death in these

diseases.

Eclitasertib: A Profile of a Selective RIPK1 Inhibitor
Eclitasertib is a potent inhibitor of RIPK1 kinase activity.[4] Its development is aimed at

providing a therapeutic option for various peripheral or systemic inflammatory disorders.[5]

Chemical Properties
The chemical properties of eclitasertib are summarized in the table below.

Property Value

IUPAC Name

5-benzyl-N-[(3S)-5-methyl-4-oxo-2,3-

dihydropyrido[3,2-b][1][2]oxazepin-3-yl]-1H-

1,2,4-triazole-3-carboxamide

Molecular Formula C₁₉H₁₈N₆O₃

Molecular Weight 378.4 g/mol

CAS Number 2125450-76-0

Synonyms SAR443122, DNL-758

Potency and Selectivity
Eclitasertib is a highly potent inhibitor of RIPK1. While a comprehensive public kinase

selectivity profile is not available, the reported in vitro potency is significant.

Parameter Value

IC₅₀ (RIPK1) 0.0375 µM[4]
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Note: Further studies are required to fully characterize the selectivity profile of eclitasertib
against a broad panel of kinases.

Signaling Pathways and Mechanism of Action
Eclitasertib exerts its therapeutic effect by inhibiting the kinase activity of RIPK1, thereby

modulating downstream signaling pathways involved in inflammation and cell death.

RIPK1-Mediated Signaling Pathways
The following diagram illustrates the central role of RIPK1 in TNF-induced signaling, leading to

either cell survival (NF-κB activation) or cell death (apoptosis and necroptosis).
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RIPK1 Signaling Pathways

Mechanism of Eclitasertib
Eclitasertib binds to the kinase domain of RIPK1, preventing its autophosphorylation and

subsequent activation. This inhibition blocks the downstream signaling cascades that lead to

necroptosis and RIPK1-dependent apoptosis, without affecting the scaffold function of RIPK1

required for NF-κB activation and cell survival.

Preclinical and Clinical Development
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Eclitasertib has undergone preclinical evaluation and has been investigated in several clinical

trials for various inflammatory conditions.

Preclinical Studies
While detailed quantitative preclinical data for eclitasertib in specific animal models of

ulcerative colitis, psoriasis, and rheumatoid arthritis are not publicly available, RIPK1 inhibitors,

in general, have demonstrated efficacy in various preclinical models of inflammatory diseases.

Clinical Trials
Eclitasertib has been evaluated in a Phase 1 study in healthy volunteers and has progressed

to Phase 2 trials for several indications.

Table 1: Summary of Eclitasertib Clinical Trials
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Phase Indication Status
Key
Findings/Endpoints

Phase 1 Healthy Volunteers Completed

Well-tolerated with no

severe adverse

events.[5] Median

Tmax: 3-4 hours.[5]

Cmax and AUC

increased sub-

proportionally with

dose.[5] >90%

inhibition of RIPK1

phosphorylation in

PBMCs at doses ≥100

mg.[5]

Phase 2
Ulcerative Colitis

(NCT05588843)
Recruiting

Primary endpoint:

Clinical remission.[2]

Phase 2

Cutaneous Lupus

Erythematosus

(NCT04781816)

Discontinued

Failed to meet the

primary endpoint of

change in CLASI from

baseline at 12 weeks.

[2]

Phase 1b
Severe COVID-19

(NCT04469621)
Completed

Well-tolerated with

trends toward more

rapid resolution of

inflammatory

biomarkers.

Phase 1 Psoriasis Discontinued

Development for this

indication has been

discontinued.

Phase 1 Rheumatoid Arthritis Discontinued

Development for this

indication has been

discontinued.[3]
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Table 2: Pharmacokinetic Parameters of Eclitasertib in Healthy Volunteers (Single Ascending

Dose)[5]

Dose Tmax (median, hours)

10 mg 3.0

30 mg 4.0

100 mg 4.0

200 mg 3.5

400 mg 3.0

800 mg 4.0

Note: Cmax and AUC data showed sub-proportional increases with dose.

Table 3: Pharmacodynamic Effect of Eclitasertib in Healthy Volunteers[5]

Dose
Inhibition of RIPK1 Phosphorylation in
PBMCs (at 12h post-dose)

≥ 100 mg > 90%

Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of

eclitasertib and other RIPK1 inhibitors.

RIPK1 Kinase Inhibition Assay (ADP-Glo™ Kinase
Assay)
This protocol describes a common method for determining the in vitro potency of a compound

against RIPK1.[6]
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Workflow for RIPK1 Kinase Inhibition Assay
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Materials:

Recombinant human RIPK1 enzyme

Myelin Basic Protein (MBP) as a substrate

ATP

Kinase assay buffer

ADP-Glo™ Kinase Assay kit (Promega)

96-well white plates

Luminometer

Procedure:

Prepare serial dilutions of eclitasertib in the appropriate vehicle (e.g., DMSO), ensuring the

final concentration in the assay does not exceed 1%.

In a 96-well plate, add the diluted eclitasertib or vehicle control.

Prepare a master mix containing kinase assay buffer, ATP, and MBP substrate.

Add the master mix to each well of the plate.

Initiate the kinase reaction by adding diluted RIPK1 enzyme to each well.

Incubate the plate at 30°C for a defined period (e.g., 50 minutes).

Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

Incubate at room temperature for 45 minutes.

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

Incubate at room temperature for 45 minutes.
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Measure the luminescence using a plate reader.

Calculate the percent inhibition for each concentration of eclitasertib and determine the IC₅₀

value by fitting the data to a dose-response curve.

Assessment of RIPK1 Phosphorylation in Human
PBMCs
This protocol outlines a method to measure the pharmacodynamic effect of eclitasertib on

RIPK1 activation in human peripheral blood mononuclear cells (PBMCs).[5]
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PBMC Isolation and Treatment

Cell Lysis and Western Blot

Collect whole blood from
subjects treated with Eclitasertib

Isolate PBMCs using
Ficoll-Paque density gradient

Resuspend PBMCs in autologous
plasma and incubate (37°C, 150 min)

Lyse PBMCs and
quantify protein concentration

Separate proteins by
SDS-PAGE

Transfer proteins to a
nitrocellulose membrane

Block membrane to
prevent non-specific binding

Incubate with primary antibodies:
- anti-pS166-RIPK1
- anti-total RIPK1

- anti-loading control (e.g., GAPDH)

Incubate with HRP-conjugated
secondary antibodies

Detect chemiluminescence
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Workflow for Assessing RIPK1 Phosphorylation in PBMCs
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Materials:

Human whole blood

Ficoll-Paque

RPMI-1640 medium

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-total RIPK1, anti-GAPDH (or other

loading control)

HRP-conjugated secondary antibodies

Chemiluminescence substrate

Western blotting equipment

Procedure:

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

Wash the PBMCs with PBS and resuspend them in autologous plasma or cell culture

medium.

Incubate the cells at 37°C for a specified time (e.g., 150 minutes).

Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.

Determine the protein concentration of the cell lysates.

Separate equal amounts of protein from each sample by SDS-PAGE.

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

Incubate the membrane with a primary antibody specific for phosphorylated RIPK1 (pS166).
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Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

Detect the chemiluminescent signal.

Strip the membrane and re-probe with antibodies for total RIPK1 and a loading control to

normalize the data.

Quantify the band intensities to determine the level of RIPK1 phosphorylation relative to total

RIPK1.

Conclusion and Future Directions
Eclitasertib is a promising selective RIPK1 kinase inhibitor with a well-defined mechanism of

action and a favorable safety profile in early clinical development. By targeting a key driver of

inflammation and cell death, eclitasertib holds the potential to be a valuable therapeutic option

for patients with inflammatory diseases, particularly ulcerative colitis.

The ongoing Phase 2 clinical trial in ulcerative colitis will be crucial in establishing the efficacy

of eclitasertib in a patient population. Future research should also focus on elucidating its full

kinase selectivity profile and exploring its potential in other RIPK1-mediated diseases. The

development of robust pharmacodynamic biomarkers will be essential for optimizing dosing

and predicting clinical response. As our understanding of the complex roles of RIPK1 in health

and disease continues to grow, selective inhibitors like eclitasertib will be invaluable tools for

both research and clinical practice.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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